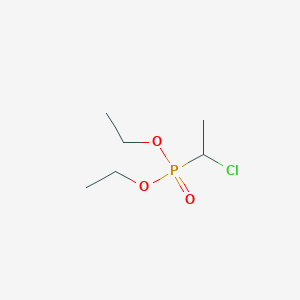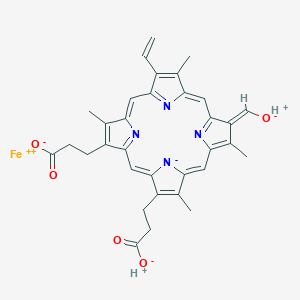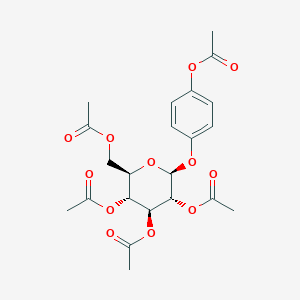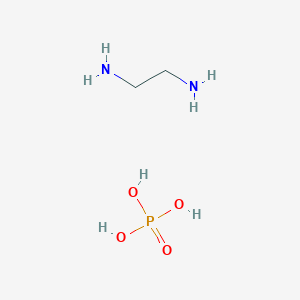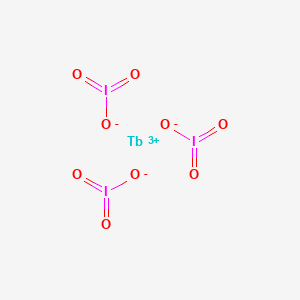
N-氰基苯甲酰胺
概述
描述
N-Cyanobenzamide is a chemical compound of interest in the field of organic synthesis and material science. Its unique structure lends itself to various chemical reactions and applications, including the development of pharmaceuticals and organic materials.
Synthesis Analysis
Palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl iodides/bromides and cyanamide represents a novel and convenient method. This process utilizes either Mo(CO)6 as the CO source or gaseous CO directly to yield N-cyanobenzamides in moderate to good yields (Mane et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-Cyclohexyl-2-Nitrobenzamide, has been characterized by X-ray diffraction analysis, offering insights into the structural aspects of N-cyanobenzamide analogs (Saeed et al., 2010).
Chemical Reactions and Properties
N-cyanobenzamides undergo various chemical reactions due to the presence of the cyanamide group. For example, Rh(III)-catalyzed direct C−H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide demonstrates the compound's versatility in functionalization reactions (Zhang et al., 2015).
科学研究应用
合成技术:已开发了一种新的协议,利用钯催化的氨基羰化反应,从芳基卤化物和氰胺合成N-氰基苯甲酰胺,提供了一种方便获取这些化合物的方法(Mane, Nordeman, Odell, & Larhed, 2013)。
材料科学应用:N-氰基苯甲酰胺用于合成二氯(酞菁)硅,这种化合物具有潜在的材料科学应用(Lowery, Starshak, Esposito, Krueger, & Kenney, 1965)。
分子结构研究:对N-氰基苯甲酰胺衍生物3-氰基苯甲酰胺的研究,提供了关于其在气相和晶体形态中分子结构的见解,这对于理解其化学性质至关重要(Janczak & Kubiak, 2003)。
药物研究:已研究N-氰基苯甲酰胺衍生物在核医学中检测转移性黑色素瘤的潜力,突显了它们在医学诊断领域的重要性(Moreau等,1995)。
光谱学和结构分析:对4-氰基苯甲酰胺转化为氮负离子的研究,提供了关于该化合物光谱学和结构变化的见解,这对于理解其化学行为至关重要(Tsenov, Stoyanov, & Binev, 2008)。
放射化学合成:描述了使用芳基卤化物和氰胺进行钯介导的11C-N-氰基苯甲酰胺的放射化学合成,展示了该化合物在放射化学中的相关性(Nordeman et al., 2017)。
生物医学应用:已探索了氨基苯甲酰胺半胱氨酸(ABZ Cys)的荧光特性,这是N-氰基苯甲酰胺的类似物,由于其抗氧化性能,可能在生物医学应用中使用(Raut et al., 2011)。
电化学传感:使用N-氰基苯甲酰胺衍生物修饰电极对半胱氨酸进行电化学测定的研究,展示了其在开发敏感电化学传感器方面的潜力(Arabali & Karimi-Maleh, 2016)。
安全和危害
While specific safety and hazard information for N-Cyanobenzamide is not available in the retrieved data, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .
未来方向
The future directions for N-Cyanobenzamide could involve further exploration of its synthesis methods and potential applications. For instance, one of the developed carbonylative methodologies was used in the preparation of potential NDH-2 inhibitors based on a quinolinyl pyrimidine scaffold . The prepared compounds were biologically evaluated in terms of their efficiency .
作用机制
Target of Action
N-Cyanobenzamide is a chemical compound that has been used in the synthesis of guanidines . The primary targets of N-Cyanobenzamide are various amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . These amines play a crucial role in the synthesis of guanidines, which are a class of organic compounds with the general structure (R1R2N)(R3R4N)C=N-R5 .
Mode of Action
N-Cyanobenzamide interacts with its targets (amines) through a process known as guanylation . In this process, N-Cyanobenzamide, in the presence of a catalyst, reacts with amines to form guanidines . This reaction typically completes in a short time for primary and secondary aliphatic amines at room temperature .
Biochemical Pathways
The guanylation process involving N-Cyanobenzamide and amines leads to the formation of guanidines . Guanidines are key components in several biochemical pathways, particularly those involving the synthesis of peptides or pharmacologically important compounds . .
Result of Action
The primary result of N-Cyanobenzamide’s action is the formation of guanidines . Guanidines have various applications, including the synthesis of peptides and pharmacologically important compounds . .
Action Environment
The action of N-Cyanobenzamide is influenced by several environmental factors. For instance, the guanylation process is typically carried out under mild conditions in water . The presence of a catalyst, such as scandium (III) triflate, is also necessary for the reaction . Furthermore, the reaction is compatible with a wide range of solvents and substrates .
属性
IUPAC Name |
N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAKALHTSOYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065862 | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15150-25-1 | |
| Record name | N-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15150-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15150-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Cyanobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9QY9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N-cyanobenzamide in organic synthesis?
A1: N-cyanobenzamide serves as a versatile building block in organic synthesis, primarily due to the reactivity of the cyano group and its ability to undergo various transformations. [, ] One prominent application is its use in the synthesis of N-acylguanidines, important molecules in medicinal chemistry. This is achieved through a palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, forming N-cyanobenzamide as an intermediate, followed by amination with various amines. [] This method allows for the efficient construction of diverse N-acylguanidines, expanding the chemical space for drug discovery.
Q2: How is N-cyanobenzamide synthesized using palladium catalysis?
A2: N-cyanobenzamide can be efficiently synthesized through a palladium(0)-catalyzed carbonylative coupling reaction. [, ] This reaction involves reacting an aryl halide (typically iodide or bromide) with cyanamide (NH2CN) and carbon monoxide (CO) in the presence of a palladium catalyst and a suitable ligand. [, ] This method offers advantages like good functional group tolerance and the ability to utilize a variety of aryl halides.
Q3: Can N-cyanobenzamide derivatives be used as PET ligands?
A3: While N-cyanobenzamide itself hasn't been directly investigated as a PET ligand in these studies, research explored its use in synthesizing potential PET tracers. [] One example is the development of [11C]N-cyanobenzamide analogs of drugs like flufenamic acid and dazoxibene. [] These radiolabeled analogs could potentially be used to study the in vivo behavior of their parent compounds using PET imaging.
Q4: What analytical techniques are employed in characterizing N-cyanobenzamide and its derivatives?
A4: Characterization of N-cyanobenzamide and its derivatives typically involves a combination of spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy to determine the structure and purity, and mass spectrometry (MS) to confirm the molecular weight and identify fragments. [, ] For radiolabeled derivatives, like those containing carbon-11, techniques like high-performance liquid chromatography (HPLC) coupled with radioactivity detectors are crucial for purification and analysis. []
Q5: Are there any studies on the stability of N-cyanobenzamide under different conditions?
A5: Research indicates that N-cyanobenzamide undergoes hydrolysis under both acidic and basic conditions. [] In basic solutions, it undergoes a base-catalyzed elimination reaction, yielding N-cyanoarenecarboxamides and 3,5-dimethylpyrazole. [] Conversely, in acidic solutions, it undergoes acid-catalyzed hydrolysis, directly forming aroylureas. [] These findings highlight the importance of considering the stability of N-cyanobenzamide in different chemical environments, especially during synthesis or potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



